molecular formula C14H15N3O8S B11526726 Methyl {[4-(morpholin-4-ylcarbonyl)-3,5-dinitrophenyl]sulfanyl}acetate

Methyl {[4-(morpholin-4-ylcarbonyl)-3,5-dinitrophenyl]sulfanyl}acetate

Cat. No.: B11526726
M. Wt: 385.35 g/mol
InChI Key: TUBCXTCIZCJIIL-UHFFFAOYSA-N
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Description

METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE is a complex organic compound that features a morpholine ring, a dinitrophenyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE typically involves multiple steps, starting with the preparation of the morpholine-4-carbonyl chloride. This intermediate is then reacted with 3,5-dinitrophenylthiol to form the corresponding sulfanyl derivative. Finally, this intermediate is esterified with methyl acetate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE: can be compared with other compounds containing morpholine, dinitrophenyl, or sulfanyl groups.

    MORPHOLINE-4-CARBONYL derivatives: These compounds share the morpholine ring and may exhibit similar biological activities.

    3,5-DINITROPHENYL derivatives: These compounds share the dinitrophenyl group and may have similar reactivity and applications.

Uniqueness

The uniqueness of METHYL 2-{[4-(MORPHOLINE-4-CARBONYL)-3,5-DINITROPHENYL]SULFANYL}ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3O8S

Molecular Weight

385.35 g/mol

IUPAC Name

methyl 2-[4-(morpholine-4-carbonyl)-3,5-dinitrophenyl]sulfanylacetate

InChI

InChI=1S/C14H15N3O8S/c1-24-12(18)8-26-9-6-10(16(20)21)13(11(7-9)17(22)23)14(19)15-2-4-25-5-3-15/h6-7H,2-5,8H2,1H3

InChI Key

TUBCXTCIZCJIIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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